Product packaging for L-Lyxose-5-13C(Cat. No.:)

L-Lyxose-5-13C

Cat. No.: B1161235
M. Wt: 151.12
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lyxose-5-13C is a stable isotope-labeled form of L-Lyxose, an aldopentose monosaccharide. This compound, with the molecular formula ¹³CC₄H₁₀O₅ and a molecular weight of 151.12 g/mol, is specifically enriched with Carbon-13 at the 5th carbon position . L-Lyxose is the enantiomer of the more common D-Lyxose, a reducing carbohydrate that can be found in sources like maple syrup . This labeled sugar is a critical tool in molecular modeling and computational studies, particularly in the investigation of drug binding and molecular recognition processes related to the aldose reductase enzyme . In biochemical research, L-Lyxose is utilized by organisms such as Escherichia coli , which encodes a specific kinase for its metabolic derivative, L-Xylulose . The metabolic pathways of lyxose are of significant scientific interest; D-lyxose isomerase enzymes catalyze the reversible isomerization between D-lyxose and D-xylulose, linking it to the pentose phosphate pathway, which is fundamental to nucleotide synthesis . The presence of the 13C isotope makes this compound an indispensable probe for tracing metabolic fluxes, conducting NMR spectroscopy, and elucidating complex biological mechanisms without interfering with the native system's biochemistry. This product is strictly for research applications.

Properties

Molecular Formula

¹³CC₄H₁₀O₅

Molecular Weight

151.12

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of L Lyxose 5 13c for Research Applications

Chemical Synthetic Routes to L-Lyxose and its Stereoisomers

Chemical synthesis provides robust and versatile pathways to L-Lyxose and its stereoisomers. These methods often rely on the transformation of more abundant carbohydrate precursors and allow for precise control over stereochemistry and the introduction of isotopic labels.

Strategies for Stereoselective Synthesis of L-Lyxose Derivatives

The stereoselective synthesis of L-Lyxose derivatives is essential for creating complex carbohydrates and biologically active molecules. One reported strategy involves the synthesis of 1,1′-linked α-L-lyxopyranosyl β-D-glucopyranoside, a proposed precursor in the biosynthesis of avilamycin (B193671) A. In this approach, various glycosyl donors and acceptors are tested, with 2,3,4-tri-O-acetyl-α-L-lyxopyranosyl trichloroacetimidate (B1259523) proving to be the most effective donor for achieving high stereoselectivity and yield.

Another approach is the de novo synthesis of L-hexoses from non-carbohydrate starting materials. An efficient route has been developed starting from a heterocyclic homologating agent and methyl α,β-isopropylidene-L-glycerate. This method uses a domino reaction to construct the sugar scaffold and allows for the selective preparation of key intermediates, which can then be functionalized to yield the desired L-hexopyranosides with high diastereoselectivity.

Synthesis from Precursor Carbohydrates (e.g., D-Ribose, D-Galactono-1,4-Lactone)

The conversion of readily available monosaccharides into the rare sugar L-Lyxose is a common and practical strategy. The choice of precursor is critical, especially when targeting the synthesis of isotopically labeled compounds like L-Lyxose-5-13C.

Crucially, this pathway provides a direct route to This compound by utilizing D-[5-13C]ribose as the starting material. An efficient method for preparing D-[5-13C]ribose involves a Wittig reaction of 4-aldehydo-D-erythrose dialkyl acetals with a 13C-labeled Wittig reagent (Ph₃P¹³CH₃I−BuLi) to introduce the isotope specifically at the C-5 position. acs.orgnih.gov The resulting labeled D-ribose derivative can then be carried through the five-step synthesis to yield the target this compound. nih.govacs.orgnih.gov

PrecursorKey Steps & ReagentsOverall YieldRelevance for this compound Synthesis
D-Ribose 1. Oxidation (Pd-Bi/C, O₂) 2. Hydroxyl protection 3. Epimerization 4. Reduction (NaBH₄) 5. Deprotection50% nih.govDirect. Requires D-[5-¹³C]ribose as the starting material. acs.orgnih.gov
D-Galactono-1,4-lactone 1. Periodate oxidation 2. Esterification 3. Reduction (borohydride) 4. Hydrolysis87% cdnsciencepub.comIndirect. Would require a D-galactono-1,4-lactone-2-¹³C precursor.
L-Arabinose Inversion of C-3 hydroxyl group<13%Less efficient route.
D-Glucose Multi-step chemical synthesis~30%Less efficient route.

Methods for Acylated Derivatives and Functionalization of L-Lyxose

L-Lyxose can be functionalized through acylation to produce various derivatives. A common method involves using benzyl (B1604629) α-L-lyxopyranoside as a starting material, which can be selectively acylated. For instance, treatment with dibutyltin (B87310) oxide followed by reaction with acyl chlorides (like cinnamoyl chloride or benzoyl chloride derivatives) in dioxane can regioselectively yield 3-O-acylated products. researchgate.net These derivatives can be further modified, such as by acetylation of the remaining free hydroxyl groups at the C-2 and C-4 positions using acetic anhydride (B1165640) in pyridine (B92270). researchgate.net These methods demonstrate how the core L-lyxose structure can be chemically altered to create a library of compounds for further study.

Enzymatic and Microbial Approaches for L-Lyxose Production

Biocatalytic methods offer an alternative to chemical synthesis, often providing high specificity under mild reaction conditions. These approaches typically involve whole-cell microbial transformations or the use of isolated enzymes.

Biocatalytic Transformations for Rare Sugar Synthesis (e.g., from D-Glucose, D-Xylulose, Ribitol)

The biosynthesis of rare sugars like L-Lyxose can start from various simple and complex carbohydrates.

From Ribitol (B610474): A notable method for producing L-Lyxose begins with ribitol. westburg.eu This process involves a microbial oxidation of ribitol to L-ribulose, followed by epimerization of L-ribulose to L-xylulose, and finally isomerization to L-Lyxose. westburg.eursc.org While this route can achieve a relatively high yield of 50%, it faces challenges with the difficult and time-consuming separation of L-Lyxose from the mixture of other sugar intermediates. nih.gov

From D-Xylulose: D-xylulose can be enzymatically converted to D-lyxose by L-ribose isomerase (L-RI). acs.org

From D-Glucose: While less direct, pathways from D-glucose exist. D-glucose can be fermented by yeasts like Candida famata to produce D-arabitol, a precursor that can lead to D-lyxose. acs.org For isotopic labeling, feeding microorganisms a substrate like uniformly labeled ¹³C-glucose is a common technique in metabolic studies to trace carbon flow, which would result in L-Lyxose with a distributed labeling pattern rather than a site-specific one. biorxiv.org

Enzyme Systems and Microbial Strains Involved in L-Lyxose Biosynthesis and Interconversions

Specific enzymes and microbial strains are key to the biocatalytic production of L-Lyxose. The transformation from ribitol showcases a multi-step enzymatic pathway often carried out by different microorganisms or their enzymes in sequence.

Microbial Strains: Acetobacter aceti IFO 3281 is a bacterium capable of oxidizing ribitol to L-ribulose, the first step in the pathway to L-Lyxose. acs.org Certain mutant strains of Escherichia coli that have a mutated rhamnulose kinase are able to grow on L-Lyxose, indicating the involvement of the L-rhamnose metabolic pathway in its interconversion. nih.gov

Enzyme Systems: A variety of isomerases and epimerases are crucial for the interconversions of rare sugars.

D-tagatose 3-epimerase is used to catalyze the epimerization of L-ribulose into L-xylulose. acs.org

L-rhamnose isomerase can then catalyze the conversion of L-xylulose into the final product, L-Lyxose. nih.gov

L-ribose isomerase (L-RI) has also been shown to produce D-lyxose from D-xylulose. acs.org

PrecursorMicrobe / Enzyme SystemPathway
Ribitol 1. Acetobacter aceti (microbe) 2. D-tagatose 3-epimerase 3. L-rhamnose isomeraseRibitol → L-Ribulose → L-Xylulose → L-Lyxose acs.org
D-Xylulose L-ribose isomerase (L-RI)D-Xylulose → D-Lyxose acs.org
D-Glucose Candida famata (yeast)D-Glucose → D-Arabitol (precursor for D-lyxose) acs.org

Precise Isotopic Incorporation Strategies for this compound

The synthesis of isotopically labeled compounds like this compound is a meticulous process that enables researchers to trace the metabolic fate of molecules in biological systems. wikipedia.org The strategic placement of a stable isotope, such as Carbon-13, at a specific atomic position allows for detailed investigation using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgcreative-proteomics.com

Radiosynthetic and Chemosynthetic Pathways for ¹³C-Labeling at C-5

While the term "radiosynthetic" typically applies to the synthesis of compounds with radioactive isotopes (radionuclides), the strategies are often analogous to those for incorporating stable isotopes like ¹³C. In the context of L-Lyxose-5-¹³C, the focus is on chemosynthetic and enzymatic pathways that precisely introduce the ¹³C label at the C-5 position.

L-sugars are rare in nature, and their synthesis often begins with more abundant D-sugar precursors. rsc.org A key strategy for producing L-sugars involves the epimerization (inversion of stereochemistry) at specific carbon atoms of a D-sugar. mdpi.com

Chemosynthetic Approaches:

One plausible pathway to L-Lyxose-5-¹³C involves the C-5 epimerization of a suitably protected D-hexose derivative that is already labeled at the C-5 position. mdpi.com For example, a synthesis could commence from D-glucose, which is commercially available in various ¹³C-labeled forms. nih.gov A multi-step chemical conversion would be required to transform a D-glucose-5-¹³C or similar precursor into the target L-lyxose structure.

Another established method for synthesizing L-lyxose is from D-galactono-1,4-lactone via oxidation and subsequent reduction steps. cdnsciencepub.comcdnsciencepub.com This process involves the cleavage of the C1-C2 bond of the D-galactono-lactone. If the starting material were D-galactonic acid labeled at the C-5 position, this label would be retained throughout the synthetic sequence, ultimately yielding L-Lyxose-5-¹³C.

A general synthetic scheme for L-sugars from D-sugars can be summarized as follows:

Protection: Selective protection of hydroxyl groups on the starting D-sugar that are not to be altered.

Oxidation/Modification: Chemical modification of the carbon backbone, for instance, oxidizing a D-sugar to its corresponding lactone. nih.gov

Epimerization: Inversion of the stereocenter at the desired position (e.g., C-5) to convert the D-configuration to the L-configuration. mdpi.com

Deprotection: Removal of the protecting groups to yield the final L-sugar.

The introduction of the ¹³C label at the C-5 position is typically achieved by using a starting material or a key intermediate that contains ¹³C at the desired location. For instance, a Kiliani-Fischer synthesis can be modified to add a ¹³C-labeled cyanide, extending the carbon chain by one labeled carbon. tandfonline.com While this classically labels the C-1 position, analogous strategies using labeled building blocks can target other positions in more complex syntheses.

Considerations for Isotopic Purity and Enrichment

When synthesizing an isotopically labeled compound, two parameters are critical: isotopic enrichment and isotopic purity.

Isotopic Enrichment: This refers to the percentage of molecules in the sample that contain the ¹³C isotope at the target position, exceeding its natural abundance of approximately 1.1%. juniperpublishers.com High enrichment is crucial for generating a strong enough signal for detection in tracer studies. juniperpublishers.comnih.gov

Isotopic Purity (or Specificity): This measures the extent to which the isotope is located only at the desired position (C-5 in this case), without any "scrambling" to other positions in the molecule. tandfonline.com Label scrambling can occur during certain chemical reactions, leading to ambiguous results in metabolic studies.

Several analytical techniques are employed to verify both enrichment and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-destructive technique for this purpose. The presence of a ¹³C label at a specific position results in a significantly enhanced signal for that carbon in the spectrum. By comparing the integral of the enriched signal to those of the other carbons at natural abundance, the level of enrichment can be quantified. tandfonline.com Furthermore, the chemical shift and coupling constants confirm the label's precise location, ensuring isotopic purity. tandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments with high accuracy. acs.org The mass difference between the labeled and unlabeled compound allows for the calculation of isotopic enrichment. researchgate.net By analyzing the fragmentation patterns, it is possible to confirm the location of the label within the molecule. nih.gov Gas chromatography-mass spectrometry (GC-MS) is often used for this analysis, typically after the sugar has been derivatized to increase its volatility. nih.govvanderbilt.edu

Table 1: Analytical Techniques for Isotopic Purity and Enrichment Analysis

Technique Information Provided Sample Preparation Advantages
¹³C NMR Spectroscopy Direct observation of labeled carbon position, quantification of enrichment, assessment of scrambling. tandfonline.com Dissolved in a suitable deuterated solvent. Non-destructive, provides detailed structural information.
Mass Spectrometry (MS) Determines molecular weight, quantifies enrichment levels by measuring tracer-to-tracee ratio. acs.orgresearchgate.net Often requires derivatization to a volatile form (e.g., for GC-MS). High sensitivity, can analyze complex mixtures. nih.gov
GC-Isotope Ratio MS (GC-IRMS) Provides very precise measurements of isotope ratios, useful for detecting very low enrichment levels. cambridge.org Derivatization to a volatile and combustible form. Extremely high precision for isotope ratios.

Preparation of L-Lyxose-5-¹³C Derivatives for Analytical Characterization

The direct analysis of underivatized sugars can be challenging due to their low volatility, high polarity, and the presence of multiple isomers (anomers) in solution. nih.govd-nb.info Therefore, L-Lyxose-5-¹³C is often converted into various derivatives to improve its properties for analytical techniques like GC-MS and NMR spectroscopy. nih.govresearchgate.net

Derivatization for Gas Chromatography (GC): To make L-Lyxose amenable to GC analysis, its polar hydroxyl groups must be masked. Common derivatization methods include:

Acetylation: Reacting the sugar with a reagent like acetic anhydride in pyridine converts the hydroxyl groups to acetate (B1210297) esters. researchgate.net

Trifluoroacetylation: Using reagents such as N-methylbis(trifluoroacetamide) yields trifluoroacetylated derivatives, which are highly volatile. nih.gov

Silylation: Converting hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers is another common method to increase volatility for GC-MS analysis. nih.gov

Derivatization for Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR can be performed on underivatized sugars, derivatization can help to resolve complex spectra or to determine the absolute configuration.

Acylation: Creating acetyl or benzoyl derivatives can change the chemical environment of nearby protons, helping to resolve overlapping signals in the ¹H NMR spectrum. researchgate.netrsc.org

Hydrazone Formation: Reaction with substituted hydrazines, such as 2-fluorophenyl hydrazine (B178648), can create derivatives that allow for chiral discrimination using ¹⁹F NMR. doi.org

Thiazolidine (B150603) Formation: Reacting the sugar with D- or L-cysteine methyl ester forms diastereomeric thiazolidine derivatives. The distinct NMR signals of these derivatives can be used to confirm the L-configuration of the lyxose. acs.org

Table 2: Common Derivatives of L-Lyxose for Analytical Characterization

Derivative Type Reagent(s) Analytical Method Purpose
Acetate Ester Acetic anhydride, pyridine GC-MS, NMR Increase volatility, resolve NMR signals. researchgate.net
Trifluoroacetate Ester N-methylbis(trifluoroacetamide) GC-MS Greatly increases volatility for GC analysis. nih.gov
Trimethylsilyl (TMS) Ether e.g., BSTFA, TMCS GC-MS Increases volatility and thermal stability. nih.gov
Hydrazone Substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine) HPLC, NMR Adds a chromophore for UV detection, aids in structural elucidation. d-nb.info
Thiazolidine D- or L-Cysteine methyl ester NMR Determination of absolute configuration (D vs. L). acs.org

L Lyxose 5 13c in Quantitative Metabolic Flux Analysis Mfa

Theoretical Foundations of ¹³C-Metabolic Flux Analysis

¹³C-MFA is a powerful technique used to quantify intracellular metabolic fluxes. researchgate.netnih.gov It relies on introducing a ¹³C-labeled substrate into a biological system and tracking the distribution of the ¹³C atoms throughout the metabolic network. numberanalytics.com This information, combined with a stoichiometric model of metabolism and measurements of external fluxes (e.g., substrate uptake and product secretion rates), allows for the calculation of intracellular flux distributions. frontiersin.orgnih.gov

Principles of Carbon Tracing and Isotope Balances

The fundamental principle of ¹³C-MFA is the tracing of carbon atoms as they are rearranged through biochemical reactions. numberanalytics.combitesizebio.com When a substrate labeled with ¹³C at a specific position is metabolized, the ¹³C isotope is incorporated into various downstream metabolites. numberanalytics.com The specific labeling pattern of these metabolites, known as isotopomer distributions, is determined by the relative activities of the different metabolic pathways. researchgate.net

By measuring these isotopomer distributions, typically using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the fluxes through the network. numberanalytics.comnih.gov The core of the analysis involves setting up a system of algebraic equations that represent the balance of isotopes for each metabolite in the network. researchgate.net Under metabolic and isotopic steady-state conditions, the labeling pattern of a metabolite is a flux-weighted average of the labeling patterns of its precursor substrates. researchgate.net This principle allows for the deconvolution of fluxes at metabolic branch points where multiple pathways converge. researchgate.net

Steady-State and Non-Steady-State ¹³C-MFA Methodologies

¹³C-MFA can be performed under two main assumptions: steady-state and non-steady-state (or isotopically non-stationary) conditions.

Steady-State ¹³C-MFA (SS-¹³C-MFA): This is the classical and more established approach. nih.gov It assumes that the organism or cell culture is in a metabolic and isotopic steady state. nih.govnih.gov This means that intracellular metabolite concentrations and metabolic fluxes are constant over time, and the isotopic labeling of metabolites has reached a stable equilibrium. nih.govd-nb.info SS-¹³C-MFA is well-suited for systems that can be maintained in a constant state for a prolonged period, such as continuous cultures in a chemostat. sci-hub.se

Non-Steady-State ¹³C-MFA (INST-MFA): This methodology is applied to systems that are at a metabolic steady state but have not yet reached an isotopic steady state. researchgate.net It analyzes the transient labeling dynamics of intracellular metabolites following the introduction of a ¹³C tracer. researchgate.netnih.gov INST-MFA is particularly useful for systems with slow metabolic rates or large intracellular pools, where reaching isotopic equilibrium would require impractically long labeling experiments. researchgate.netnih.gov It offers the advantage of providing flux information from shorter experiments. nih.gov There are also dynamic MFA (DMFA) methods for systems that are not at a metabolic or isotopic steady state. researchgate.net

MethodologyMetabolic StateIsotopic StateKey Feature
SS-¹³C-MFA SteadySteadyAnalysis of equilibrium labeling patterns
INST-¹³C-MFA SteadyNon-SteadyAnalysis of transient labeling dynamics
Dynamic MFA Non-SteadyNon-SteadyAnalysis of systems not at equilibrium

Experimental Design for L-Lyxose-5-¹³C Tracing Experiments

A critical aspect of any ¹³C-MFA study is the experimental design, which includes the rational selection of the isotopic tracer and the optimization of labeling conditions. frontiersin.orgnih.gov

Selection of L-Lyxose-5-¹³C as a Tracer for Specific Metabolic Pathways

The choice of the ¹³C-labeled substrate is paramount for the success of an MFA experiment, as it dictates which fluxes can be precisely determined. nih.govutah.edu While commonly used tracers like [1-¹³C]glucose or [U-¹³C]glucose are effective for probing central carbon metabolism, they may not provide sufficient resolution for all pathways. frontiersin.orgnih.gov

L-Lyxose is a rare sugar that can be metabolized by some microorganisms. The selection of L-Lyxose-5-¹³C as a tracer would be highly specific to investigating the metabolic pathways involved in the catabolism of this particular sugar. For instance, if a researcher hypothesizes the existence of a novel pathway for L-Lyxose utilization, or wants to quantify the flux through a known but poorly characterized pathway, using L-Lyxose specifically labeled at the C-5 position can provide targeted information. The fate of the ¹³C label from the C-5 position can be tracked through subsequent metabolic intermediates, allowing for the elucidation of the specific reactions and pathways involved in its breakdown and integration into central metabolism. This approach is particularly valuable for discovering or validating metabolic pathways in less-studied organisms or for metabolic engineering applications aimed at utilizing alternative carbon sources. nih.gov For example, tracing the label could help determine if L-Lyxose enters the pentose (B10789219) phosphate (B84403) pathway or other alternative routes. escholarship.orgresearchgate.net

Optimization of Labeling Strategies and Tracer Concentrations

Optimizing the labeling strategy is crucial for maximizing the information obtained from a tracing experiment. nih.gov This involves determining the ideal composition of the tracer and its concentration in the culture medium. frontiersin.org

For L-Lyxose-5-¹³C, optimization would involve several considerations:

Tracer Purity and Concentration: The isotopic purity of L-Lyxose-5-¹³C must be high to ensure accurate tracking. The concentration used should be sufficient to allow for detectable incorporation into downstream metabolites without causing metabolic perturbations. bitesizebio.com

Parallel Labeling Experiments: To enhance flux resolution across a broader metabolic network, parallel experiments using different tracers can be performed. nih.govbiorxiv.org For example, one experiment could use L-Lyxose-5-¹³C to probe its specific catabolic pathway, while a parallel experiment uses a tracer like [1,2-¹³C₂]glucose to provide better resolution of glycolytic and pentose phosphate pathway fluxes. nih.gov

Tracer Mixtures: In some cases, a mixture of labeled and unlabeled substrates or different isotopomers of the same substrate can be advantageous. nih.gov For instance, a mixture of L-Lyxose-5-¹³C and unlabeled L-Lyxose might be used to modulate the degree of labeling in the system. The optimal ratio of labeled to unlabeled substrate would be determined based on computational simulations to maximize the precision of the target flux estimations.

Elucidation of Intracellular Carbon Flux Distributions using L-Lyxose-5-¹³C

The ultimate goal of a ¹³C-MFA experiment is to determine the rates of all reactions in the metabolic network. plos.org By using L-Lyxose-5-¹³C, researchers can specifically elucidate the carbon flux distribution originating from this rare sugar.

The experimental workflow typically involves:

Culturing: Growing the cells of interest in a medium containing L-Lyxose-5-¹³C until a metabolic and/or isotopic steady state is reached. researchgate.net

Sampling and Quenching: Rapidly harvesting the cells and quenching metabolic activity to preserve the in vivo state of metabolites. researchgate.net

Metabolite Extraction and Analysis: Extracting intracellular metabolites and analyzing their isotopomer distributions using GC-MS or LC-MS. biorxiv.orgoup.com

Flux Calculation: Using the measured labeling data, along with extracellular flux measurements, to computationally estimate the intracellular fluxes using specialized software. embopress.org

For example, a study investigating a microorganism capable of utilizing L-Lyxose could employ L-Lyxose-5-¹³C to answer specific questions:

Entry Point into Central Metabolism: By analyzing the labeling patterns of key central metabolites like pyruvate (B1213749), acetyl-CoA, and pentose phosphates, the precise pathway through which the carbon from L-Lyxose enters the central metabolic network can be identified.

Quantification of Pathway Usage: The relative flux through the L-Lyxose catabolic pathway compared to other central metabolic pathways can be quantified.

Identification of Metabolic Bottlenecks: In metabolic engineering applications, this tracer can help identify rate-limiting steps in a newly engineered pathway for L-Lyxose utilization. nih.gov

The table below illustrates hypothetical labeling patterns in key metabolites that could be observed when using L-Lyxose-5-¹³C, and the potential inferences.

MetaboliteObserved Labeling Pattern (Hypothetical)Potential Inference
Pyruvate M+1 (single ¹³C atom)Suggests a pathway where the 5-carbon backbone of lyxose is cleaved, and the C-5 carbon becomes part of the pyruvate molecule.
Ribose-5-phosphate (B1218738) M+1Indicates that the carbon from L-Lyxose can enter the pentose phosphate pathway.
Sedoheptulose-7-phosphate M+1Further supports the activity of the pentose phosphate pathway in metabolizing L-Lyxose-derived carbons.
Citrate M+1 in the acetyl-CoA moietyDemonstrates that the carbon from L-Lyxose is catabolized to acetyl-CoA and enters the TCA cycle. nih.govpnas.org

By meticulously designing the experiment and analyzing the resulting isotopomer data, the use of L-Lyxose-5-¹³C can provide invaluable and highly specific insights into the metabolic fate of this rare sugar, contributing to a more comprehensive understanding of cellular metabolism.

Mapping Pentose Metabolism and Interconnections with Central Carbon Pathways

The use of stable isotopes like L-Lyxose-5-13C is a cornerstone of Metabolic Flux Analysis (MFA), a powerful technique to quantitatively map the intricate network of biochemical reactions within a cell. researchgate.net By tracing the journey of the 13C label from L-Lyxose through various metabolic pathways, researchers can elucidate the activities of these pathways and their connections. nih.gov

Pentose metabolism, which includes the Pentose Phosphate Pathway (PPP), is a critical hub in cellular metabolism. It is responsible for generating essential precursor metabolites for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids. biorxiv.org The PPP also produces NADPH, a key reducing agent required for anabolic (biosynthetic) reactions and for defending against oxidative stress. researchgate.net

This compound, once it enters the cell and is converted to other pentose phosphates, allows for the detailed mapping of the non-oxidative branch of the PPP. plos.org The labeled carbon atom can be tracked as it is incorporated into intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. This provides direct evidence of the interconnection between the PPP and glycolysis. plos.org

Furthermore, the labeled carbons can be traced into the Tricarboxylic Acid (TCA) cycle, the central engine of cellular respiration. nih.govmdpi.com By analyzing the labeling patterns in TCA cycle intermediates and the amino acids derived from them, MFA can reveal the extent to which pentose-derived carbons contribute to the TCA cycle. nih.gov This is crucial for understanding how cells coordinate the catabolism of sugars for energy with the anabolic demands for biosynthetic precursors. embopress.org The flow of labeled carbons from the PPP through glycolysis and into the TCA cycle highlights the integrated nature of central carbon metabolism. mdpi.com

Quantification of Fluxes through Glycolysis, Pentose Phosphate Pathway, and TCA Cycle

A primary goal of 13C-MFA is to move beyond qualitative pathway mapping to the precise quantification of the rates (fluxes) of reactions in central carbon metabolism. nih.govnih.gov The distribution of 13C isotopes in metabolites, measured by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), provides the data needed to calculate these fluxes. researchgate.netfrontiersin.org

The use of specifically labeled substrates, such as this compound, is instrumental in resolving the fluxes through parallel and intersecting pathways. For instance, the labeling pattern in pyruvate and its derived amino acid, alanine, can help to distinguish the carbon flow through glycolysis versus the Entner-Doudoroff (ED) pathway, another route for sugar catabolism. embopress.org

By feeding cells a 13C-labeled substrate and measuring the resulting isotopic patterns in key metabolites, researchers can construct a mathematical model of the metabolic network. researchgate.net This model is then used to estimate the flux values that best explain the observed labeling data. nih.gov For example, the relative fluxes through the oxidative and non-oxidative branches of the PPP can be determined by analyzing the labeling of hexose (B10828440) phosphates and triose phosphates. nih.gov

Studies have shown that in various organisms, a significant portion of glucose catabolism occurs via the PPP. For instance, in E. coli, it has been found that around 30% of the glucose influx is channeled into the PPP. embopress.org Similarly, in neuronal cells, a surprisingly high proportion of glucose was found to be metabolized through the pentose cycle. nih.gov The ability to quantify these fluxes is essential for understanding cellular energy production and biosynthetic capabilities under different conditions. oup.comfrontiersin.org

Analysis of Anabolic and Catabolic Contributions

Metabolism can be broadly divided into catabolism (the breakdown of molecules to obtain energy) and anabolism (the synthesis of cellular components). embopress.org 13C-MFA with tracers like this compound is a powerful tool for dissecting the contributions of different pathways to these two fundamental processes.

The Pentose Phosphate Pathway has both anabolic and catabolic roles. biorxiv.org Its anabolic function is to produce ribose-5-phosphate for nucleotide and amino acid synthesis and NADPH for biosynthetic reactions. researchgate.net Its catabolic function is to provide an alternative route for glucose oxidation to generate energy. embopress.org The relative importance of these two functions can vary depending on the cell's physiological state. embopress.org

By tracing the fate of the 13C label from L-Lyxose, researchers can determine the proportion of pentose phosphates that are used for anabolic processes, such as incorporation into RNA, versus those that are channeled back into glycolysis for catabolic energy production. nih.govoup.com The labeling patterns in biomass components, such as protein-bound amino acids and RNA-derived ribose, provide a direct measure of the anabolic effluxes from central metabolism. d-nb.info

Application of this compound-MFA in Diverse Biological Systems

Microbial Physiology and Metabolic Engineering (e.g., E. coli, S. cerevisiae, Clostridium, Xanthomonas oryzae)

13C-Metabolic Flux Analysis (MFA) is a widely used tool in microbial biotechnology to understand and engineer cellular metabolism for the production of valuable chemicals and biofuels. nih.gov

Escherichia coli : As a workhorse of industrial biotechnology, E. coli's metabolism has been extensively studied using 13C-MFA. asm.org These studies have been crucial for optimizing the production of various compounds. For instance, by quantifying fluxes, researchers can identify bottlenecks in production pathways and devise strategies to redirect carbon flow towards the desired product. researchgate.net 13C-MFA has been applied to analyze glucose and xylose co-utilization, which is important for converting lignocellulosic biomass into fuels and chemicals. osti.gov

Saccharomyces cerevisiae : This yeast is another key organism in industrial biotechnology, used for producing ethanol (B145695) and other chemicals. 13C-MFA has provided insights into its glucose metabolism, including the regulation of glycolysis and the TCA cycle. oup.com It has also been used to investigate the metabolic responses to genetic modifications aimed at improving product yields. nih.gov

Clostridium : Species of Clostridium are important for the production of solvents like butanol. 13C-MFA has been employed to elucidate the central carbon metabolism of these organisms, which can have complex and unusual pathways. nih.gov

Xanthomonas oryzae : This bacterium is a plant pathogen, and understanding its metabolism is key to developing strategies to combat the diseases it causes. A study using 13C-labeled glucose and xylose provided the first qualitative insights into the central carbon metabolic pathway activities in Xanthomonas oryzae. nih.gov The results suggested that the Pentose Phosphate Pathway is a main metabolic route in this organism. nih.gov

Mammalian Cell Culture Metabolism (non-clinical mechanistic studies)

13C-MFA is an indispensable tool for studying the metabolism of mammalian cells in culture, providing a detailed picture of intracellular fluxes that cannot be obtained by other methods. researchgate.netnsf.gov These studies are crucial for understanding the metabolic adaptations of cells in various physiological and pathological states, although they are non-clinical and focus on fundamental mechanisms.

Mammalian cell metabolism is characterized by high rates of glucose and glutamine consumption. researchgate.net 13C-MFA allows for the quantification of fluxes through key pathways like glycolysis, the Pentose Phosphate Pathway (PPP), and the TCA cycle. nsf.gov This has been instrumental in characterizing the metabolic phenotypes of different cell types, including cancer cells, which often exhibit altered metabolism. d-nb.info

By using specifically labeled tracers, researchers can investigate specific aspects of metabolism. For example, tracers can be chosen to optimize the precision of flux estimates for glycolysis and the PPP or for the TCA cycle. researchgate.net These analyses have revealed the significant role of the PPP in providing precursors for biosynthesis and in generating NADPH for redox homeostasis. mdpi.com Furthermore, 13C-MFA has been used to identify and quantify the sources of metabolic by-products in cell culture. pnas.org This information is valuable for optimizing cell culture processes in biotechnology for the production of therapeutic proteins. nsf.gov

Plant Metabolic Pathways

The application of 13C-MFA in plants is providing new insights into the complex metabolic networks that support their growth and development. d-nb.info These studies are essential for understanding how plants respond to environmental changes and for developing strategies to improve crop yields.

Isotope labeling experiments, often using 13CO2, allow for the tracing of carbon from photosynthesis through central carbon metabolism. tum.de This enables the quantification of fluxes through pathways like the Calvin-Benson cycle, glycolysis, the PPP, and the TCA cycle in plant tissues. pnas.org

A key area of research is understanding the partitioning of carbon between different metabolic pathways. For example, 13C-MFA can be used to determine how much of the fixed carbon is used for the synthesis of starch (for storage), sucrose (B13894) (for transport), or directed into the PPP for the production of biosynthetic precursors. tum.de The intramolecular distribution of 13C in sugars like glucose can provide detailed information about the activities of different pathways. pnas.org

Furthermore, 13C-MFA is being used to study specialized metabolic pathways in plants, such as the biosynthesis of lignin (B12514952), a major component of plant cell walls. d-nb.info By feeding labeled precursors, researchers can measure the flux towards lignin and other phenylpropanoid compounds, which are important for plant structure and defense. d-nb.info These studies contribute to our fundamental understanding of plant biology and have potential applications in biofuel production and agriculture. medsciencegroup.us

Advanced Data Analysis and Modeling for this compound Flux Data

Given the absence of primary research utilizing this compound, the following sections on computational algorithms and statistical validation cannot be populated with specific findings or data related to this compound. The information would be purely hypothetical and not grounded in scientific evidence.

Computational Algorithms for Flux Estimation

There are currently no documented studies that have developed or applied computational algorithms for the estimation of metabolic fluxes using data derived from this compound.

Advanced Analytical Methodologies for L Lyxose 5 13c and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Lyxose-5-13C Analysis

NMR spectroscopy is a non-invasive technique that provides comprehensive structural and quantitative information about molecules in solution and in the solid state.

Fundamentals of 13C-NMR in Isotopic Tracer Studies

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) is a fundamental tool for isotopic tracer studies. The ¹³C isotope possesses a nuclear spin of ½, making it NMR-active, unlike the much more abundant ¹²C isotope. ehu.es In tracer studies, organisms or cell cultures are supplied with a substrate, such as L-lyxose, that has been artificially enriched with ¹³C at a specific position, in this case, the C-5 carbon. As the organism metabolizes this compound, the ¹³C atom is incorporated into various downstream metabolites.

The key advantage of ¹³C-NMR is its ability to directly detect the ¹³C nuclei and provide information about their chemical environment through the chemical shift. researchgate.net The chemical shift of a ¹³C nucleus is influenced by factors like hybridization and the electronegativity of neighboring atoms. rsc.org This allows for the identification of the labeled carbon's position within the metabolite. Furthermore, the presence of a ¹³C label can be traced through a biosynthetic pathway to a final product, offering insights into the metabolic processes involved. researchgate.net While natural abundance ¹³C-NMR spectra can be challenging to acquire due to the low natural abundance (1.1%) and weaker signal of ¹³C nuclei compared to protons, the use of ¹³C-enriched substrates significantly enhances sensitivity. ehu.esresearchgate.net

Detection and Quantification of 13C-Isotopomer Patterns in this compound and Downstream Metabolites

When this compound is metabolized, it gives rise to various isotopomers—molecules that are identical in chemical structure but differ in their isotopic composition. The distribution of these isotopomers in downstream metabolites provides a detailed map of metabolic pathway activity. ¹³C-NMR is particularly adept at analyzing these patterns.

The quantification of ¹³C-isotopomers can be achieved by analyzing the multiplets in the ¹³C-NMR spectrum, which are sensitive to the relative concentrations of different isotopomer groups. cambridge.org The analysis of ¹³C-¹³C spin-spin coupling patterns provides a wealth of information compared to traditional radiotracer experiments. researchgate.net Direct 1D ¹H NMR experiments can also be used to detect ¹³C satellite signals, enabling the analysis of isotopomer distribution and quantification of label incorporation. nih.gov However, these spectra can be crowded; thus, various 1D and 2D NMR techniques are employed to resolve and quantify the signals from different isotopomers. The integration of peak areas corresponding to different isotopomers allows for the calculation of relative metabolic fluxes through competing pathways.

Table 1: Representative ¹³C Chemical Shifts for Lyxose Anomers This table displays experimental chemical shift data for the anomers of D-Lyxose in D₂O. While the data is for the D-isomer, it provides a reference for the expected chemical shift ranges for the corresponding carbons in L-Lyxose.

Carbonα-pyranose (ppm)β-pyranose (ppm)
C-195.895.8
C-271.570.8
C-372.972.3
C-469.268.7
C-565.062.1
Data sourced from studies on D-Lyxose and are illustrative for L-Lyxose.

Structural Elucidation and Conformation Analysis of L-Lyxose Derivatives via 13C-NMR

¹³C-NMR is a powerful technique for the structural and conformational analysis of carbohydrates like L-lyxose and its derivatives. The chemical shift of each carbon atom provides critical information about its local electronic environment, which is highly dependent on the molecule's three-dimensional structure. rsc.org For instance, the chemical shifts of the carbon atoms in the pyranose ring can differentiate between α and β anomers.

A detailed study on D-lyxose using NMR spectroscopy in aqueous solution revealed the presence of both α and β anomers, with the α-anomer being more stable. acs.org The analysis of coupling constants, such as ³J(H1,H2), suggested the co-existence of different chair conformers (¹C₄ and ⁴C₁) for the α-anomer. acs.org Although this research was conducted on D-lyxose, the fundamental principles of using NMR for conformational analysis are directly applicable to L-lyxose derivatives. By combining experimental NMR data with molecular dynamics simulations, a comprehensive picture of the conformational landscape of L-lyxose derivatives in solution can be obtained. nih.gov

Applications in Hyperpolarized 13C-NMR for Dynamic Metabolic Probing

Hyperpolarized ¹³C-NMR is a revolutionary technique that boosts the NMR signal of ¹³C-labeled molecules by over 10,000-fold, enabling the real-time, non-invasive investigation of metabolic processes in vivo. nih.gov This method involves a process called dynamic nuclear polarization (DNP), where the high polarization of electrons is transferred to ¹³C nuclei at very low temperatures. nih.gov The hyperpolarized substrate is then rapidly dissolved and injected into the biological system of interest.

This enhanced sensitivity allows for the tracking of the metabolic fate of the hyperpolarized ¹³C-labeled substrate with high temporal resolution. researchgate.net While specific studies using hyperpolarized this compound are not yet prevalent, the technique has been successfully applied to study the metabolism of other hyperpolarized ¹³C-labeled sugars, such as glucose, in cancer cells. nih.gov The methodology could be adapted to probe the initial, rapid metabolic conversions of this compound, providing unique insights into its dynamic processing in living systems.

Mass Spectrometry (MS) for this compound Tracing

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, making it an essential tool for isotopic tracer studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance and Mass Isotopomer Distribution Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolic flux analysis. shimadzu.com In this approach, metabolites from a biological sample are chemically derivatized to increase their volatility and thermal stability before being injected into the gas chromatograph. shimadzu.com The GC separates the components of the mixture, which are then introduced into the mass spectrometer for ionization and detection.

When analyzing samples from an experiment using this compound, the incorporation of the ¹³C label into downstream metabolites results in a mass shift that is detectable by the mass spectrometer. By analyzing the mass spectra, the mass isotopomer distribution (MID) for each metabolite can be determined. The MID provides the relative abundance of molecules with a specific number of ¹³C atoms (e.g., M+0 for unlabeled, M+1 for one ¹³C, M+2 for two, and so on). This information is crucial for calculating metabolic fluxes and understanding how the carbon backbone of L-lyxose is utilized in various metabolic pathways. nih.govnih.gov The combination of ¹³C labeling with GC-MS analysis of proteinogenic amino acids is a common strategy to probe the central carbon metabolism. jove.com

Table 2: Illustrative Mass Isotopomer Distribution from a GC-MS Analysis This table provides a hypothetical example of mass isotopomer distribution data for a metabolite that has incorporated the ¹³C label from this compound.

Mass IsotopomerRelative Abundance (%)
M+0 (Unlabeled)45
M+135
M+215
M+35
This data is hypothetical and for illustrative purposes only.

Liquid Chromatography-Mass Spectrometry (LC-MS) for this compound Metabolic Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for metabolic profiling, offering high sensitivity and selectivity for the detection and quantification of metabolites in complex biological samples. capes.gov.brmdpi.com When tracing the metabolic fate of this compound, LC-MS enables the separation of the labeled sugar and its downstream metabolites from a biological matrix, followed by their precise mass analysis.

The process begins with the separation of compounds using liquid chromatography. For polar molecules like sugars and their phosphorylated derivatives, which are common in central carbon metabolism, techniques like hydrophilic interaction liquid chromatography (HILIC) are often employed. nih.gov HILIC provides robust separation of these highly water-soluble compounds, which are poorly retained on traditional reversed-phase columns. nih.gov A volatile ion pair modifier, such as tributylammonium (B8510715) acetate (B1210297) (TBAA), can be used in the mobile phase to simultaneously separate negatively charged compounds like sugar phosphates, nucleotides, and carboxylic acids on a standard C18 column. capes.gov.br

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, the instrument can distinguish between the unlabeled L-Lyxose and the 13C-labeled variant, as well as its various metabolic products. High-resolution mass spectrometry (HRMS), often performed on instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is particularly powerful. nih.govjove.com It allows for the accurate determination of the mass of each isotopologue (molecules that differ only in their isotopic composition), which is critical for tracing the path of the 13C label through various metabolic pathways. researchgate.net

A typical workflow involves growing cells or organisms in the presence of this compound. After a designated time, the metabolism is quenched, and intracellular metabolites are extracted. These extracts are then analyzed by LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites. nih.gov This distribution reveals the extent to which the 13C label from L-Lyxose has been incorporated into other compounds, providing a detailed snapshot of metabolic activity. For instance, L-Lyxose can be converted to L-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway as xylulose-5-phosphate. ontosight.ainih.gov LC-MS can track the 13C label from this compound as it appears in these and other downstream intermediates.

Table 1: Illustrative LC-MS Parameters for 13C-Labeled Sugar Metabolite Analysis

ParameterDescriptionTypical Value/Setting
ChromatographyLiquid Chromatography TypeHydrophilic Interaction Liquid Chromatography (HILIC)
ColumnStationary PhaseAmide, Zwitterionic, or bare silica
Mobile Phase AAqueous ComponentWater with 10 mM Ammonium Acetate, 0.1% Formic Acid
Mobile Phase BOrganic ComponentAcetonitrile
GradientElution ProgramHigh organic to high aqueous over 15-20 minutes
Mass SpectrometryInstrument TypeQ-TOF or Orbitrap HRMS
Ionization ModeMethod of Ion GenerationElectrospray Ionization (ESI), Negative Mode
Scan Range (m/z)Mass Detection Window70 - 1000
ResolutionMass Analyzer Performance> 60,000 FWHM

Tandem Mass Spectrometry (MS/MS) for High-Resolution Isotopomer Quantification

Tandem Mass Spectrometry (MS/MS) provides an additional layer of specificity and structural information, making it an invaluable tool for high-resolution isotopomer quantification in 13C-tracing studies. frontiersin.orgspringernature.com Unlike single-stage MS which measures the mass of the intact molecule (precursor ion), MS/MS involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting fragment ions (product ions). researchgate.net This technique is particularly useful for distinguishing between positional isotopomers—molecules with the same number of 13C atoms but at different locations within the carbon skeleton.

In the context of this compound metabolic studies, after chromatographic separation, a specific metabolite ion containing the 13C label is isolated in the first mass analyzer (Q1). This ion is then passed into a collision cell (q2), where it is fragmented by collision with an inert gas. The resulting fragment ions are then separated and detected in the third mass analyzer (Q3). frontiersin.org By analyzing the masses of these fragments, researchers can deduce the position of the 13C label within the original molecule.

For example, if this compound is metabolized through the pentose phosphate pathway, the 13C label will be transferred to various intermediates. The fragmentation patterns of these intermediates in an MS/MS experiment can reveal how the carbon backbone was cleaved and rearranged, thereby providing detailed insights into pathway activity. researchgate.net This level of detail is often crucial for accurate metabolic flux analysis (MFA), as it helps to resolve fluxes through converging or bidirectional pathways. frontiersin.org

Triple quadrupole (QQQ) mass spectrometers are commonly used for targeted MS/MS analysis, often in Multiple Reaction Monitoring (MRM) mode. mdpi.comspringernature.com In MRM, the instrument is set to specifically monitor a predefined set of precursor-to-product ion transitions, which provides exceptional sensitivity and selectivity for quantifying known metabolites. mdpi.comspringernature.com This approach is ideal for measuring the isotopomer distribution of a specific set of metabolites that are expected to be labeled from this compound.

Table 2: Example MS/MS Transitions for Key Pentose Phosphate Pathway Intermediates

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Pathway Relevance
Ribose-5-phosphate (B1218738)229.0196.96Key intermediate in PPP
Xylulose-5-phosphate229.0196.96Entry point for L-Lyxose metabolites into PPP
Sedoheptulose-7-phosphate289.0396.96Product of transketolase reaction
Erythrose-4-phosphate199.0096.96Product of transketolase reaction

Correction for Natural Isotopic Abundance in this compound Tracing Data

When conducting stable isotope tracing experiments, a critical data processing step is the correction for the natural abundance of heavy isotopes. nih.gov Carbon, in its natural state, is composed of approximately 98.9% 12C and 1.1% 13C. This means that even in a sample with no experimentally introduced label, a certain fraction of molecules will contain one or more 13C atoms. This natural abundance can confound the interpretation of labeling data from a 13C tracer like this compound, potentially leading to an overestimation of label incorporation and incorrect flux calculations. uni-regensburg.denih.gov

Therefore, the raw mass isotopomer distributions (MIDs) obtained from the mass spectrometer must be mathematically corrected to distinguish between the 13C that originates from the tracer and the 13C that is naturally present. nih.gov This correction is typically performed using matrix-based algorithms. sci-hub.se These algorithms take into account the elemental composition of the metabolite (and any chemical derivatives used for analysis) and the known natural abundance of all its constituent isotopes (e.g., 13C, 15N, 18O, 2H). nih.gov

The correction process involves solving a system of linear equations that relates the measured (observed) MIDs to the true, tracer-derived MIDs. sci-hub.se Several software tools and packages, such as IsoCorrectoR and others, have been developed to automate this complex but essential calculation. uni-regensburg.de Failure to perform this correction accurately can lead to significant errors in the calculated metabolic fluxes. nih.gov It is considered good practice in the field to report the raw, uncorrected MIDs alongside the corrected data to ensure transparency and allow for re-analysis with different correction methods. nih.gov

The correction becomes particularly important for larger molecules, as the probability of them containing at least one naturally occurring 13C atom increases with the number of carbon atoms in the molecule. For example, a six-carbon sugar like glucose will have a higher natural M+1 peak (the peak for the isotopologue with one heavy isotope) than a three-carbon molecule like pyruvate (B1213749).

Integration of NMR and MS Data for Comprehensive this compound Studies

While both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for metabolomics, they provide complementary information. Integrating data from both platforms can lead to a more comprehensive and robust understanding of this compound metabolism than either technique could achieve alone. creative-biostructure.comnih.gov

MS excels in its sensitivity and ability to detect a wide range of metabolites, even those at very low concentrations. It provides precise mass information, which is used to determine elemental composition and identify mass isotopologues. creative-biostructure.com However, MS-based methods, especially without chemical derivatization, can struggle to differentiate between isomers (molecules with the same chemical formula but different structures), and determining the exact position of an isotopic label often requires complex MS/MS experiments. frontiersin.org

NMR, on the other hand, is unparalleled in its ability to elucidate the precise three-dimensional structure of molecules and to directly identify the position of an isotopic label within a molecule's carbon skeleton. frontiersin.orgnih.gov For instance, 13C-NMR can directly measure the 13C enrichment at each specific carbon position in a metabolite derived from this compound. researchgate.net This provides unambiguous information on positional isotopomers, which is extremely valuable for deciphering complex metabolic pathways. frontiersin.org The main limitation of NMR is its relatively lower sensitivity compared to MS, typically requiring higher concentrations of metabolites. nih.gov

By combining these two techniques, researchers can leverage the strengths of each to overcome their respective weaknesses. creative-biostructure.com

Enhanced Metabolite Identification: MS can provide an accurate mass and potential molecular formula, while NMR provides detailed structural information, leading to more confident identification of unknown metabolites. nih.gov

Improved Metabolic Flux Analysis: The highly accurate positional labeling data from NMR can significantly constrain the metabolic flux model, leading to more precise and reliable flux estimations than could be achieved with MS data alone. frontiersin.org

The integration can be performed by analyzing the same sample extract on both an LC-MS system and an NMR spectrometer. The resulting datasets are then combined during the data analysis phase, often using specialized software and statistical approaches like Statistical Total Correlation Spectroscopy (STOCSY) to link signals from the same compound across the two platforms. frontiersin.org This integrated approach represents the gold standard for in-depth metabolic flux studies involving tracers like this compound.

Biochemical Mechanisms and Enzymatic Interactions Involving L Lyxose 5 13c

Enzymatic Reactions of L-Lyxose and its 13C-Labeled Form

The study of L-lyxose and its isotopically labeled form, L-lyxose-5-13C, provides significant insights into the specificity and mechanisms of various enzymes. The introduction of a 13C label at the C-5 position allows for detailed tracking of the carbon backbone through metabolic pathways.

Kinetic Characterization of L-Lyxose-Utilizing Enzymes (e.g., Isomerases, Reductases, Kinases)

Several enzymes, including isomerases, reductases, and kinases, are capable of utilizing L-lyxose as a substrate, albeit with varying efficiencies. The kinetic parameters of these enzymes, such as the Michaelis-Menten constant (Km) and the catalytic rate (kcat), are crucial for understanding their role in metabolism.

Isomerases: L-rhamnose isomerase (L-RI) has been shown to catalyze the isomerization of L-lyxose. For instance, L-RI from Pseudomonas sp. can convert L-xylulose to L-lyxose. researchgate.net The recombinant L-rhamnose isomerase (RhaA) from Bacillus subtilis also displays activity towards L-lyxose, with a catalytic efficiency (kcat/Km) of 1,013 M⁻¹sec⁻¹. researchgate.net D-lyxose isomerases, while primarily acting on D-lyxose, can also exhibit activity with other sugars. For example, a novel D-lyxose isomerase from Cohnella laevoribosii RI-39 sp. nov. also isomerizes L-ribose to L-ribulose. researchgate.netnih.gov

Reductases: Aldose reductases can act on L-lyxose. D-xylose reductase from Pichia stipitis shows reduction activity with L-lyxose, although its substrate specificity is higher for other pentoses like L-arabinose and D-xylose. tandfonline.com

Kinases: For pentoses to enter central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway, they often need to be phosphorylated by kinases. researchgate.net While specific kinetic data for a kinase acting directly on L-lyxose is not abundant in the provided results, the general mechanism involves the phosphorylation of a ketopentose intermediate, such as D-xylulose or L-ribulose, to form D-xylulose-5-phosphate or L-ribulose-5-phosphate, respectively. researchgate.net These phosphorylated intermediates are then channeled into the pentose phosphate pathway. researchgate.net

EnzymeSource OrganismSubstrate(s)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
L-rhamnose isomerase (RhaA)Bacillus subtilisL-lyxose--1,013
D-xylose reductasePichia stipitisL-lyxose---
D-lyxose isomerase (CLLI)Cohnella laevoribosii RI-39D-lyxose22.4 +/- 1.5-84.9 +/- 5.8
D-lyxose isomerase (CLLI)Cohnella laevoribosii RI-39L-ribose121.7 +/- 10.8-0.2
D-lyxose isomerase (BvLI)Bacillus velezensisD-lyxose---

Mechanistic Studies of Enzyme-Catalyzed Conversions of this compound

The use of this compound is a powerful tool for elucidating enzymatic reaction mechanisms. The 13C label acts as a tracer, allowing researchers to follow the fate of the C-5 carbon atom through various transformations. annualreviews.org

For isomerases, the 13C label can help confirm the proposed reaction mechanism, such as a hydride shift. glycoforum.gr.jp In the case of L-rhamnose isomerase acting on L-lyxose, the label would remain at the C-5 position of the resulting L-xylulose.

In reactions catalyzed by reductases, the 13C label in this compound would be retained in the resulting sugar alcohol. For kinases that phosphorylate a derivative of L-lyxose, the 13C label would be present in the phosphorylated product, for instance, L-xylulose-5-phosphate, which can then enter the pentose phosphate pathway. researchgate.net

Mechanistic studies often involve analyzing the product of the enzymatic reaction using techniques like Nuclear Magnetic Resonance (NMR) or mass spectrometry to determine the position of the isotopic label. nih.gov This information is critical for understanding the stereochemistry and the precise bond-breaking and bond-forming steps of the catalytic process. annualreviews.org

Role of this compound in Understanding Pentose Metabolism

Isotopically labeled sugars like this compound are invaluable for tracing metabolic pathways and understanding the integration of pentoses into central metabolism.

Connections to the Pentose Phosphate Pathway and its Branches

The pentose phosphate pathway (PPP) is a central metabolic route for the synthesis of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738). nih.govnih.gov The metabolism of many pentoses, including L-lyxose, often converges on the PPP. researchgate.net

L-lyxose can be enzymatically converted to intermediates of the PPP. For example, through isomerization to L-xylulose, followed by phosphorylation, it can potentially form L-xylulose-5-phosphate. While D-xylulose-5-phosphate is a direct intermediate of the PPP, the fate of L-xylulose-5-phosphate would depend on the specific enzymatic capabilities of the organism. ecmdb.cawikipedia.org The 13C label from this compound would be incorporated into these PPP intermediates, allowing for the quantification of flux through this pathway. nih.gov

Catabolic and Anabolic Fates of this compound in Specific Metabolic Networks

The fate of this compound within a cell can be either catabolic (breaking down for energy) or anabolic (used for building complex molecules). iomcworld.comwikipedia.org

Catabolic Fate: If L-lyxose is catabolized, the 13C label from this compound would eventually be found in downstream metabolites of central carbon metabolism, such as pyruvate (B1213749), acetyl-CoA, and intermediates of the citric acid cycle. Ultimately, it could be released as 13CO2. Tracking the distribution of the 13C label helps to map the flow of carbon through these catabolic pathways.

Anabolic Fate: In anabolic processes, the carbon skeleton of L-lyxose can be used for the synthesis of other molecules. nih.govcore.ac.uk For example, if converted to PPP intermediates, the 13C label from this compound could be incorporated into nucleotides (via ribose-5-phosphate) or amino acids. nih.gov This provides direct evidence of the contribution of L-lyxose to the biosynthesis of essential cellular components.

Impact of Isotopic Labeling on Enzyme Kinetics and Reaction Mechanisms

The substitution of a 12C atom with a heavier 13C isotope can have a subtle but measurable effect on the rate of an enzymatic reaction, known as a kinetic isotope effect (KIE). nih.govd-nb.info

A KIE occurs when the bond to the isotopic atom is broken or significantly altered in the rate-determining step of the reaction. unl.edu The magnitude of the KIE provides valuable information about the transition state of the reaction. pnas.org For instance, a significant KIE for a reaction involving this compound would suggest that a chemical transformation at the C-5 position is part of the slowest step in the catalytic cycle.

Applications of L Lyxose 5 13c in Specialized Research Domains

Investigating Microbial Pathogen Metabolism and Physiology

The ability of pathogenic microorganisms to acquire and utilize nutrients from their host is fundamental to their survival and virulence. Stable isotope tracers like L-Lyxose-5-13C are instrumental in mapping the metabolic networks that support pathogens during infection. nih.gov While pathogens often prefer common sugars like glucose, their ability to metabolize alternative and less common carbon sources, such as rare sugars, can be crucial for adapting to diverse and nutrient-limited host environments. asm.orgoup.com

Researchers can introduce this compound to an in vitro culture of a pathogen or to an infected host cell model. The ¹³C label acts as a tracer, allowing its journey to be followed as the sugar is catabolized. By analyzing the distribution of the ¹³C label in various metabolic intermediates and final products (e.g., amino acids, lipids), scientists can uncover novel metabolic pathways. nih.govasm.org For example, studies on Escherichia coli have shown that L-lyxose can be metabolized via intermediates of the L-rhamnose pathway, a discovery that could have implications for related pathogenic strains. asm.org Using ¹³C-isotopologue profiling, it is possible to determine whether a pathogen like Listeria monocytogenes can shunt L-lyxose into central carbon metabolism, potentially to synthesize essential building blocks for its cell wall or to generate energy. asm.org This knowledge reveals metabolic flexibility and potential vulnerabilities that could be targeted for antimicrobial drug development.

Table 1: Illustrative Application of this compound in Pathogen Metabolism

Research QuestionExperimental ApproachExpected Outcome
Can Pathogen X utilize L-lyxose as a sole carbon source?Culturing Pathogen X in a minimal medium with this compound as the only carbon source.Measurement of ¹³C incorporation into biomass (e.g., proteinogenic amino acids) to confirm assimilation.
Which metabolic pathway does Pathogen Y use for L-lyxose?¹³C-Metabolic Flux Analysis (MFA) after administration of this compound.Identification of ¹³C-labeled intermediates specific to pathways like the pentose (B10789219) phosphate (B84403) or rhamnose pathways. nih.gov
Does L-lyxose metabolism contribute to virulence?Comparing the metabolic profile of wild-type vs. mutant pathogens (unable to metabolize lyxose) in host cells. elifesciences.orgDetermining if the ability to use L-lyxose provides a survival advantage within the host environment.

Analysis of Carbohydrate Utilization and Catabolism in Industrial Microorganisms

In the field of industrial biotechnology, microorganisms are engineered as cell factories to convert renewable biomass into biofuels, biochemicals, and other valuable products. researchgate.net Lignocellulosic biomass, a key feedstock, is rich in various sugars, including the pentoses xylose and arabinose. mdpi.comfrontiersin.org The efficient utilization of this entire spectrum of sugars is critical for making biorefinery processes economically viable. frontiersin.org

L-Lyxose is a rare pentose that can be formed through the isomerization of other sugars present in biomass hydrolysates. asm.org Understanding and engineering its metabolic pathway is a target for improving the efficiency of industrial strains like Saccharomyces cerevisiae or Corynebacterium glutamicum. researchgate.netd-nb.info this compound is a critical tool for this purpose. Metabolic flux analysis using ¹³C-labeled substrates allows researchers to quantify the carbon flow through the cell's metabolic network. researchgate.net By feeding a microbe this compound and measuring the ¹³C patterns in its metabolites, engineers can identify metabolic bottlenecks, measure the efficiency of native or engineered pathways, and assess the competition between different sugar utilization routes. frontiersin.org This data-driven approach is essential for rationally designing strains with enhanced capabilities for converting all available sugars into the desired product.

Exploration of Glycoconjugate Biosynthesis and Structure-Activity Relationships

Glycoconjugates—molecules where carbohydrates are linked to proteins (glycoproteins) or lipids (glycolipids)—are fundamentally important in biology, mediating processes like cell-cell recognition, immune responses, and signaling. mdpi.com The biosynthesis of these complex molecules relies on a supply of activated sugar donors, known as nucleotide sugars (e.g., UDP-glucose). annualreviews.orgresearchgate.net

The study of rare sugars like L-lyxose in this context explores the substrate flexibility of the enzymes responsible for building glycans, known as glycosyltransferases. google.com By providing this compound to a cell-free system containing these enzymes or to engineered cells, researchers can investigate whether this unusual sugar can be incorporated into a growing glycan chain. frontiersin.org The presence of the stable isotope label is crucial for detecting and characterizing any resulting novel glycoconjugates. Mass spectrometry can pinpoint the mass shift caused by the ¹³C-labeled sugar, confirming its incorporation, while NMR spectroscopy can help determine its precise location and linkage within the larger molecule. mdpi.com This research expands our understanding of the rules governing glycan assembly and could lead to the creation of new glycoconjugates with unique therapeutic or biotechnological properties. beilstein-journals.org

Studies on Rare Sugar Interconversions and Their Biological Implications

Rare sugars are monosaccharides that are not abundant in nature but play important roles as metabolic intermediates or precursors for valuable products. researchgate.net The enzymatic interconversion of these sugars is a subject of intense research, as it holds the key to producing them on a larger scale from more common substrates. asm.org L-lyxose, for instance, can be produced from L-xylulose through the action of an enzyme called L-lyxose isomerase. nih.gov

This compound is an ideal substrate for studying the mechanisms of such enzymes. By monitoring the fate of the ¹³C label during the enzymatic reaction, scientists can gain insights into the catalytic process. For example, they can confirm which specific carbon-carbon or carbon-oxygen bonds are broken and reformed during isomerization. This mechanistic understanding is vital for protein engineering efforts aimed at improving enzyme efficiency or altering substrate specificity. Furthermore, tracing the interconversion of this compound within a living organism can reveal previously unknown metabolic links between different sugar pathways and help to clarify the biological roles of these rare sugars. nih.govresearchgate.net

Table 2: Key Enzymes in L-Lyxose Interconversion Studies

EnzymeEC NumberReaction CatalyzedResearch Application with this compound
D-Lyxose Isomerase5.3.1.15D-Lyxose ⇌ D-XyluloseStudying the reverse reaction mechanism and substrate specificity. nih.gov
L-Arabinose Isomerase5.3.1.4L-Arabinose ⇌ L-RibuloseInvestigating promiscuous activity towards L-lyxose for potential biosynthetic routes. beilstein-journals.org
L-Xylulose-L-Lyxose IsomeraseN/AL-Xylulose ⇌ L-LyxoseElucidating the mechanism of a key enzyme for L-lyxose production and metabolism. asm.org

Utilization as a Molecular Model in Drug Binding and Recognition Studies (mechanistic, non-clinical)

The interaction between a drug and its protein target is the foundation of pharmacology. Many biological recognition events involve carbohydrates, and therefore, simple sugars can serve as excellent model systems for studying the principles of protein-ligand binding. pharmaffiliates.com this compound can be used in mechanistic, non-clinical studies to probe the binding of a sugar to a protein's active site.

The primary technique for this application is NMR spectroscopy. The ¹³C nucleus has a nuclear spin that makes it NMR-active. When this compound is free in solution, its ¹³C atom gives a characteristic NMR signal. However, when it binds to a protein, the chemical environment around the ¹³C atom changes, causing a shift in its NMR signal (a chemical shift perturbation). scitechnol.com By monitoring these changes as the labeled sugar is titrated with a protein, researchers can determine binding affinity (how tightly the sugar binds), identify the specific atoms involved in the interaction, and map the binding site. researchgate.netplos.org This information is valuable for understanding how carbohydrate-binding proteins (lectins) or enzymes (like aldose reductase) recognize their substrates and can guide the rational design of drugs that mimic these interactions. pharmaffiliates.com

Applications in Environmental Research as a Stable Isotope Standard (non-pollutant specific)

In environmental science, stable isotopes are used to trace the flow of elements through ecosystems and to understand biogeochemical cycles. nih.govtandfonline.com For example, the ratio of ¹³C to ¹²C in organic matter can reveal its source and the metabolic processes it has undergone. tandfonline.com

In this context, this compound can serve two primary roles. First, it can be used as an internal standard for analytical methods like mass spectrometry. When quantifying other ¹³C-labeled compounds in a complex environmental sample (e.g., soil or water), a known amount of this compound can be added. Because it is a rare sugar, it is unlikely to be naturally present, and its distinct mass allows for accurate correction of any sample loss or instrumental variability during the analysis. Second, it can be used as a specialized tracer to study the metabolism of rare sugars by microbial communities in the environment. By introducing this compound into a soil or sediment sample, scientists can track which microorganisms are capable of consuming it and how that carbon is cycled within the local food web, providing a deeper understanding of microbial ecology and carbon processing. nih.gov

Computational Approaches and Data Integration in L Lyxose 5 13c Research

Development of Metabolic Network Models for L-Lyxose-5-13C Flux Analysis

Metabolic network models are fundamental to understanding how this compound is processed within a biological system. These models provide a structured representation of metabolic pathways, allowing for the quantitative analysis of metabolic fluxes—the rates of turnover of molecules through these pathways. embopress.org

The core of this analysis lies in 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique that uses the pattern of 13C labeling in various metabolites to deduce the activity of different metabolic routes. frontiersin.orgnih.gov When cells are fed this compound, the labeled carbon atom is incorporated into a variety of downstream metabolites. By measuring the distribution of this label, researchers can infer the relative contributions of different pathways to the production of these metabolites. nih.gov

The development of these models involves several key steps:

Network Stoichiometry: Defining the set of biochemical reactions that constitute the metabolic network of interest. This includes specifying the reactants, products, and their stoichiometric relationships for each reaction. frontiersin.org

Atom Transitions: For each reaction, the mapping of each carbon atom from the substrates to the products must be defined. This is crucial for accurately simulating the flow of the 13C label from this compound through the network. frontiersin.org

Flux Estimation: Using the measured isotopic labeling patterns of metabolites, computational algorithms are employed to estimate the fluxes through the reactions in the network. This often involves solving a system of algebraic equations that describe the flow of isotopes. frontiersin.org

These models can range from small-scale representations of central carbon metabolism to large, genome-scale models that encompass thousands of reactions. embopress.orgnih.gov The goal is to create a model that accurately reflects the metabolic state of the cell and can be used to predict how fluxes will change in response to genetic or environmental perturbations.

Computational Tools and Software for Isotopic Data Processing and Interpretation

A variety of computational tools and software packages are available to facilitate the analysis of data from this compound tracing experiments. These tools address several key challenges in data processing and interpretation.

A primary step in the analysis of mass spectrometry data from isotope labeling experiments is the correction for the natural abundance of stable isotopes. escholarship.orgresearchgate.net Several software tools have been developed for this purpose, including IsoCor and ICT, which can correct for the presence of naturally occurring isotopes in both the tracer and the analyzed metabolites. oup.com

Once the data is corrected, other software can be used for more advanced analysis and visualization. For instance, Escher-Trace is a web-based application that allows for the visualization of stable isotope tracing data on metabolic pathway maps. escholarship.orgresearchgate.netnih.gov This tool enables researchers to overlay their experimental data onto pre-existing or custom-built metabolic models, providing a clear visual representation of how the 13C label from this compound is distributed throughout the network. escholarship.orgresearchgate.netnih.gov

For more in-depth flux analysis, software packages like FluxML provide a standardized language for describing 13C metabolic flux analysis models. frontiersin.org Other tools, such as iMS2Flux, are designed to automate the processing of mass spectrometry data and prepare it for input into flux analysis software. researchgate.net Furthermore, tools like DIMet are specifically designed for the differential analysis of targeted isotope-labeled metabolomics data, allowing for comparisons between different experimental conditions. oup.com

The following table provides a summary of some computational tools used in stable isotope tracing studies:

ToolFunctionKey Features
IsoCor Corrects for natural isotope abundance.Supports various tracers and can handle data from tandem mass spectrometry. oup.com
ICT Isotope correction toolbox.Corrects tandem mass spectrometry data and supports batch processing. oup.com
Escher-Trace Visualizes stable isotope tracing data on metabolic maps.Web-based, user-friendly interface for overlaying data onto pathways. escholarship.orgresearchgate.netnih.gov
FluxML Standardized language for 13C-MFA models.Facilitates the exchange and reproducibility of metabolic flux models. frontiersin.org
iMS2Flux Automates mass spectrometry data processing.Streamlines the workflow from raw data to flux analysis software. researchgate.net
DIMet Differential analysis of targeted tracer data.Supports time-series analysis and integration with transcriptomics. oup.com

Integration of this compound Tracing Data with Other Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

To gain a more comprehensive understanding of cellular metabolism, data from this compound tracing experiments can be integrated with other "omics" datasets, such as transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite levels). mdpi.com This multi-omics approach allows researchers to connect changes in metabolic flux with alterations at other molecular levels. plos.org

Several strategies exist for integrating these diverse data types:

Pathway Enrichment Analysis: This approach identifies metabolic pathways that are significantly affected by changes in both gene expression and metabolite levels. mdpi.com By correlating the expression of genes encoding metabolic enzymes with the fluxes determined from this compound tracing, researchers can identify key regulatory points in metabolism.

Network-Based Integration: This strategy involves mapping the different omics data onto a common network scaffold, such as a genome-scale metabolic model. nih.gov This allows for the visualization and analysis of the relationships between genes, proteins, and metabolites within the context of the entire metabolic network. For example, the INTEGRATE pipeline is a computational tool that combines transcriptomics and metabolomics data to predict which metabolic reactions are controlled by gene expression versus metabolic control. plos.org

Supervised and Unsupervised Methods: Machine learning approaches can be used to identify patterns and relationships within multi-omics datasets. Supervised methods, like DIABLO, can be used to select features from different omics layers that are associated with a specific outcome. medrxiv.org Unsupervised methods can identify clusters of genes, proteins, and metabolites that are co-regulated. mdpi.com

Theoretical Modeling of Isotope Effects and Distribution within Biochemical Pathways

Theoretical modeling plays a crucial role in understanding the fundamental principles that govern the behavior of isotopes in biochemical reactions. A key concept in this area is the kinetic isotope effect (KIE) , which is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org

The theoretical basis for KIEs lies in the fact that heavier isotopes form stronger bonds and have lower vibrational frequencies in the ground state. wikipedia.orgresearchgate.net This means that more energy is required to break a bond involving a heavier isotope, leading to a slower reaction rate. The magnitude of the KIE can provide valuable information about the reaction mechanism, particularly the rate-determining step. wikipedia.org

Theoretical models of isotope effects are often based on transition state theory, which describes the reaction rate in terms of the properties of the transition state—the high-energy intermediate state between reactants and products. wikipedia.org Computational methods, such as those based on Feynman's path integral formalism, can be used to calculate KIEs and to account for quantum mechanical effects like tunneling, where a particle can pass through an energy barrier even if it does not have enough energy to overcome it. researchgate.netnih.govaip.org

In the context of this compound, theoretical modeling can be used to:

Predict the KIEs for the enzymatic reactions involved in its metabolism.

Simulate the distribution of the 13C label throughout the metabolic network.

Interpret experimental data on isotope distribution in terms of underlying reaction mechanisms.

By combining theoretical modeling with experimental data from this compound tracing studies, researchers can gain a deeper understanding of the intricate workings of biochemical pathways. nih.gov

Future Perspectives and Emerging Avenues in L Lyxose 5 13c Research

Advancements in High-Throughput L-Lyxose-5-13C Tracing Methodologies

The demand for more comprehensive and rapid metabolic analysis has spurred the development of high-throughput methodologies for ¹³C tracer studies. Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a powerful technique for quantifying intracellular fluxes. researchgate.net Current approaches are being refined to handle the increased complexity and data density required for analyzing complex biological systems. ethz.ch The integration of automated mini-bioreactor systems for tracer experiments and advanced analytical platforms like high-resolution mass spectrometry (GC-MS, LC-MS) are streamlining the process from cell culture to data acquisition. nih.gov Furthermore, the development of sophisticated computational software is crucial for modeling and interpreting the large datasets generated by these high-throughput experiments. nih.govmdpi.com These advancements are paving the way for more efficient and large-scale investigations using this compound to map metabolic networks.

Exploration of this compound in Underexplored Biological Systems

While much of the research using ¹³C tracers has focused on well-characterized model organisms and cell lines, there is a growing interest in applying these techniques to less-studied biological systems. researchgate.net This includes a vast array of microorganisms found in diverse environments, many of which have unique metabolic capabilities that are yet to be understood. royalsocietypublishing.orgmdpi.com For instance, ¹³C-MFA has the potential to elucidate the metabolic strategies of thermophilic bacteria or microbes within complex communities like the gut microbiome. mdpi.comudel.edu The application of this compound in these underexplored systems could lead to the discovery of novel metabolic pathways and enzymatic functions, expanding our fundamental knowledge of microbial metabolism and its role in various ecosystems. royalsocietypublishing.org Furthermore, investigating the metabolism of pathogens within their host environments using ¹³C tracers can reveal novel targets for antimicrobial therapies. nih.gov

Development of Novel this compound Labeling Patterns for Specific Research Questions

The design of the ¹³C-labeled tracer itself is a critical aspect of metabolic flux analysis. nih.gov While uniformly labeled substrates are common, the development of novel, position-specific labeling patterns for molecules like L-Lyxose can provide more targeted and precise information about specific metabolic pathways. frontiersin.org By strategically placing the ¹³C label at different positions on the L-Lyxose molecule, researchers can design experiments to answer very specific questions about pathway activities and flux distributions. nih.gov For example, different labeling patterns can be used to differentiate between alternative metabolic routes or to quantify the relative activity of converging pathways. nih.gov This tailored approach enhances the resolution of metabolic analysis and allows for a more nuanced understanding of cellular biochemistry. The use of multiple, distinctly labeled tracers in parallel experiments is another strategy to increase the accuracy and precision of flux estimations. biorxiv.org

Integration with In Situ and In Vivo Imaging Techniques for Metabolic Dynamics

A significant frontier in metabolic research is the ability to visualize metabolic processes as they occur within living cells and organisms. Integrating ¹³C tracer studies with advanced imaging techniques is making this a reality. Hyperpolarized ¹³C MRI is an emerging clinical technique that can overcome some of the spatial and temporal limitations of traditional methods, providing novel insights into neurometabolism in both health and disease. nih.gov This method allows for the real-time tracking of ¹³C-labeled metabolites, offering a dynamic view of metabolic fluxes in vivo. utdallas.eduresearchgate.netresearchgate.netnih.gov For instance, studies have used hyperpolarized ¹³C-pyruvate to probe brain tumor metabolism and have demonstrated the feasibility of monitoring glucose metabolism non-invasively. nih.govoup.com The combination of this compound with such in situ and in vivo imaging modalities holds immense potential for studying metabolic dynamics in the context of a whole organism, providing a more physiologically relevant understanding of metabolic regulation and dysfunction. nih.govcreative-proteomics.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.